molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺 CAS No. 185039-37-6

N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺

货号 B029030
CAS 编号: 185039-37-6
分子量: 393.3 g/mol
InChI 键: AGZYPNVWEUGADC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide” is a chemical compound with the CAS number 185039-37-6 . It has a molecular weight of 393.29 and a molecular formula of C17H14Cl2N4OS . This compound is used as an intermediate in the preparation of tyrosine kinase inhibitors and antitumor agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is substituted at various positions. The 6-position is substituted with a 2,6-dichlorophenyl group, the 8-position with a methyl group, and the 2-position with a methylthio group .

科学研究应用

Anticancer Activity

This compound has shown potent activity against a variety of cancers including colon, lung, and head and neck carcinoma . The mechanism of anticancer activity is believed to be by inhibition of epidermal growth (EGFR) of a family of tyrosine protein kinases that play a crucial role in cellular processes through signal transduction and cell expressions .

Design of Less Toxic Anticancer Drugs

The compound is being studied for the design of less toxic anticancer drugs . The study presents both three-dimensional quantitative structure–activity relationship (3D-QSAR) and quantitative/qualitative structure–toxicity relationship (QSTR) analyses . The 3D-QSAR analysis suggests a specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity .

Inhibitory Activity Against EGFR Kinase

The compound has shown inhibitory activity against EGFR kinase . This is significant as EGFR kinase plays a crucial role in cellular processes through signal transduction and cell expressions .

Development of Anticancer Therapeutics for Early-Stage Treatments

The compound is being evaluated for the development of anticancer therapeutics for early-stage treatments . The study discusses the potential for the design of better derivatives by compromising high activity with less toxicity through chemical tweaking as a trade-off .

Synthesis of New Pyrido[2,3-d]pyrimidine Derivatives

The compound is being used in the synthesis of new pyrido[2,3-d]pyrimidine derivatives . These derivatives are being studied for their chemical properties and biological activity .

Antiproliferative Activity

The compound exhibits antiproliferative activity . This means it can inhibit cell growth, which is particularly useful in the context of cancer treatment where the goal is often to stop the growth of cancer cells .

作用机制

Target of Action

The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Pharmacokinetics

Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .

未来方向

Given its role as an intermediate in the synthesis of tyrosine kinase inhibitors and antitumor agents, research into this compound may focus on developing more effective and selective cancer treatments .

属性

IUPAC Name

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYPNVWEUGADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442289
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185039-37-6
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.161 g (0.46 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3 -d]pyrimidin-7-ylideneamine from Example 19 and 1.0 mL of acetic anhydride was heated to solution at the boiling point. After 2 minutes of reflux, the solution was concentrated to one-half volume, whereupon crystals formed. The mixture was cooled, 2 mL of ether was added, and the product was filtered and washed with ether; mp 229°-231° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。